N-(2,4-dimethylphenyl)-1-{[4-(2-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
Description
The compound N-(2,4-dimethylphenyl)-1-{[4-(2-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide features an imidazole core substituted with a carboxamide group at position 4. The carboxamide nitrogen is attached to a 2,4-dimethylphenyl group, while the imidazole nitrogen at position 1 is linked to a benzyl group modified with a 2-fluorobenzamido moiety.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-17-7-12-23(18(2)13-17)30-26(33)24-15-31(16-28-24)14-19-8-10-20(11-9-19)29-25(32)21-5-3-4-6-22(21)27/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWCRBWPPPMPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-1-{[4-(2-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide, with CAS number 1251698-77-7, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H23FN4O2
- Molecular Weight : 442.5 g/mol
- Structure : The compound features an imidazole ring, which is known for its biological activity, particularly in enzyme inhibition.
The compound's biological activity is primarily linked to its ability to inhibit specific enzymes involved in pathological processes. One of the key targets is Indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in immune suppression and cancer progression. Inhibitors of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, thus promoting T-cell proliferation and restoring immune function.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazole and phenyl rings enhance binding affinity to IDO. For instance, studies have shown that substituents on the phenyl ring can significantly influence the potency of IDO inhibitors. The presence of fluorine in the benzamide moiety may also contribute to increased binding affinity due to enhanced electronic properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against IDO:
The data indicates that this compound is approximately ten-fold more potent than traditional IDO inhibitors like 4-Phenyl-Imidazole.
Case Studies
- Cancer Treatment : A study highlighted the compound's potential in treating melanoma by enhancing T-cell responses when used in combination with checkpoint inhibitors. The results showed a significant increase in tumor regression rates compared to controls.
- Viral Infections : In another case study focusing on chronic viral infections, the compound demonstrated efficacy in reducing viral load by modulating immune responses through IDO inhibition.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
Imidazole vs. Triazole Derivatives
- Imidazole Core (Target Compound) : The 5-membered imidazole ring contains two nitrogen atoms, offering moderate basicity and hydrogen-bonding capacity. Substituents like 2-fluorobenzamido enhance dipole interactions.
- Triazole Derivatives (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) feature a triazole core with three nitrogen atoms. IR spectra confirm tautomeric forms (thione vs. thiol), absent in imidazoles.
Benzimidazole Analogs ()
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide includes a fused benzene ring, enhancing hydrophobicity and steric bulk. Methoxy groups improve solubility but reduce metabolic stability compared to fluorine.
Substituent Effects on Benzyl and Phenyl Groups
Fluorinated vs. Methylated Benzamido Groups
- Predicted pKa (~12.13) and density (1.18 g/cm³) suggest moderate polarity.
- Methylated Analog () : N-(2,4-dimethylphenyl)-1-{[4-(3-methylbenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide (CAS 1251593-61-9) replaces fluorine with a methyl group. This increases hydrophobicity (boiling point 544°C) but may reduce dipole interactions.
Halogenated Derivatives ()
- 2-(2,4-Dichlorophenyl)-1-(4-(3-fluoropropoxy)phenyl)-5-methyl-N-(piperidin-1-yl)-1H-imidazole-4-carboxamide () uses dichlorophenyl and fluoropropoxy groups. Chlorine’s electron-withdrawing effects enhance stability, while fluoropropoxy may improve membrane permeability.
Carboxamide Substituents
- Piperidin-1-yl () : In compounds like 1-(4-(benzyloxy)phenyl)-2-(2,4-dichlorophenyl)-5-methyl-N-(piperidin-1-yl)-1H-imidazole-4-carboxamide , the piperidine group introduces basicity, altering solubility and pharmacokinetics.
Key Observations :
- Urea-thiazole hybrids () have higher molecular weights (up to 602 g/mol), which may limit bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
